molecular formula C19H17BrIN3O2 B10956283 N'-[(3E)-5-bromo-1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-iodobenzohydrazide

N'-[(3E)-5-bromo-1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-iodobenzohydrazide

Cat. No.: B10956283
M. Wt: 526.2 g/mol
InChI Key: QCUAJOQJMGMSSA-UHFFFAOYSA-N
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Description

N’-(5-BROMO-1-BUTYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-3-IODOBENZOHYDRAZIDE is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-BROMO-1-BUTYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-3-IODOBENZOHYDRAZIDE typically involves a multi-step process:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Bromination: The indole core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Butylation: The brominated indole is subjected to a butylation reaction, typically using butyl bromide and a base such as potassium carbonate, to introduce the butyl group.

    Hydrazide Formation: The resulting compound is then reacted with hydrazine hydrate to form the hydrazide derivative.

    Iodination: Finally, the compound is iodinated using iodine or an iodinating agent such as iodine monochloride to introduce the iodine atom at the desired position.

Industrial Production Methods

Industrial production of N’-(5-BROMO-1-BUTYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-3-IODOBENZOHYDRAZIDE may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(5-BROMO-1-BUTYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-3-IODOBENZOHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The bromine and iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide, thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxo derivatives with increased oxidation states.

    Reduction: Reduced forms with decreased oxidation states.

    Substitution: Compounds with substituted functional groups replacing bromine or iodine atoms.

Scientific Research Applications

N’-(5-BROMO-1-BUTYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-3-IODOBENZOHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-(5-BROMO-1-BUTYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-3-IODOBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes involved in various biological functions.

Comparison with Similar Compounds

Similar Compounds

    N’-(5-BROMO-1-BUTYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-3-CHLOROBENZOHYDRAZIDE: Similar structure but with a chlorine atom instead of iodine.

    N’-(5-BROMO-1-BUTYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-3-FLUOROBENZOHYDRAZIDE: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

N’-(5-BROMO-1-BUTYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-3-IODOBENZOHYDRAZIDE is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the indole core and hydrazide functional group makes this compound particularly interesting for various scientific research applications.

Properties

Molecular Formula

C19H17BrIN3O2

Molecular Weight

526.2 g/mol

IUPAC Name

N-(5-bromo-1-butyl-2-hydroxyindol-3-yl)imino-3-iodobenzamide

InChI

InChI=1S/C19H17BrIN3O2/c1-2-3-9-24-16-8-7-13(20)11-15(16)17(19(24)26)22-23-18(25)12-5-4-6-14(21)10-12/h4-8,10-11,26H,2-3,9H2,1H3

InChI Key

QCUAJOQJMGMSSA-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)C3=CC(=CC=C3)I

Origin of Product

United States

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